molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No. B1287547
Key on ui cas rn: 63920-73-0
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
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Patent
US09346743B2

Procedure details

Trifluoroacetic acid (6.52 g, 4.4 mL) was charged to a flask equipped with a magnetic stirring bar and thermocouple. Sulfuric acid (96%, 9.2 g, 5 mL) was charged to the flask. In small portions 2-amino-4,6-dimethoxybenzonitrile (1.01 g, ˜76% pure) was charged to the mixed acid solution in the flask. A condenser was added and the solution was heated at 75° C. for 17 h. After the dark mixture had cooled to room temperature it was charged to water (9.79 g) cooled in a large ice bath while maintaining the reaction temperature below 10° C. Concentrated ammonium hydroxide (19.37 g) was added dropwise to the cooled solution (reaction temperature kept below 15° C.). The solution was then extracted two times with dichloromethane. The organic extracts were dried over MgSO4 and evaporated to yield the desired product (0.45 g) as a light brown solid.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
19.37 g
Type
reactant
Reaction Step Four
Name
Quantity
9.79 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=[O:4].S(=O)(=O)(O)O.[NH2:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[C:18]([O:24][CH3:25])[C:15]=1[C:16]#[N:17].[OH-].[NH4+]>O>[NH2:13][C:14]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[C:18]([O:24][CH3:25])[C:15]=1[C:16]([NH2:17])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.01 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC(=C1)OC)OC
Step Four
Name
Quantity
19.37 g
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
9.79 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
ADDITION
Type
ADDITION
Details
A condenser was added
TEMPERATURE
Type
TEMPERATURE
Details
After the dark mixture had cooled to room temperature it
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a large ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 10° C
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted two times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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